3-[2-(2-piperidinyl)ethoxy]Pyridine
Description
3-[2-(2-piperidinyl)ethoxy]Pyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
3-(2-piperidin-2-ylethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-8-14-11(4-1)6-9-15-12-5-3-7-13-10-12/h3,5,7,10-11,14H,1-2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZKBMAXEPYISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(2-piperidinyl)ethoxy]Pyridine typically involves the reaction of 2-(2-piperidinyl)ethanol with pyridine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with pyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-[2-
Biological Activity
3-[2-(2-piperidinyl)ethoxy]pyridine, a compound with the molecular formula C13H18N2O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[2-(2-piperidinyl)ethoxy]pyridine features a pyridine ring substituted with a 2-(2-piperidinyl)ethoxy group. This unique configuration is believed to contribute to its biological activity, particularly in modulating various biochemical pathways.
The biological activity of 3-[2-(2-piperidinyl)ethoxy]pyridine can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, which can lead to various therapeutic effects.
- Signal Transduction Modulation : By affecting intracellular signaling cascades, this compound may exhibit anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research indicates that 3-[2-(2-piperidinyl)ethoxy]pyridine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.
Anticancer Properties
The compound has shown promise in cancer research. Studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For instance, a study highlighted its cytotoxic effects against ovarian and breast cancer cell lines, showing moderate efficacy compared to established chemotherapeutics.
Neuroprotective Effects
Given its piperidine moiety, 3-[2-(2-piperidinyl)ethoxy]pyridine has been investigated for neuroprotective effects. It may enhance cognitive functions by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain. This mechanism is particularly relevant for conditions like Alzheimer's disease.
Case Studies and Research Findings
- In Vitro Studies : A study published in MDPI reported that derivatives of piperidine compounds, including those similar to 3-[2-(2-piperidinyl)ethoxy]pyridine, exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
- Antimicrobial Research : Another investigation highlighted the compound's ability to inhibit bacterial growth effectively. The results indicated that it could serve as a lead compound for developing new antimicrobial agents .
- Neuropharmacological Evaluation : A recent review discussed the role of piperidine derivatives in neuropharmacology, suggesting that compounds like 3-[2-(2-piperidinyl)ethoxy]pyridine could be beneficial for treating neurodegenerative diseases due to their ability to modulate cholinergic signaling .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
